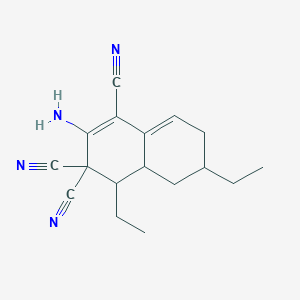
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, also known as A-804598, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is widely expressed in immune cells and plays a critical role in inflammation and immune responses. A-804598 has been shown to have potential therapeutic applications for a variety of inflammatory and autoimmune diseases.
作用机制
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile can reduce inflammation and immune responses, which can be beneficial in various disease states.
Biochemical and Physiological Effects:
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in preclinical models of inflammation. 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has also been shown to reduce pain and inflammation in preclinical models of neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its selectivity for the P2X7 receptor. This makes it a useful tool for studying the role of this receptor in various disease states. However, one limitation of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is its relatively short half-life, which can make it difficult to achieve sustained inhibition of the P2X7 receptor in vivo.
未来方向
There are several potential future directions for research on 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the development of novel drug delivery systems to improve the pharmacokinetics and efficacy of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. Additionally, further research is needed to better understand the role of the P2X7 receptor in various disease states and to identify potential therapeutic applications for 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.
合成方法
The synthesis of 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile involves several steps, including the preparation of the starting materials and the coupling of the nitrile groups. The synthesis was first reported by researchers at Abbott Laboratories in 2006. The process involves the use of various reagents and solvents, including butyllithium, potassium tert-butoxide, and diethylamine.
科学研究应用
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to be effective in preclinical models of rheumatoid arthritis, multiple sclerosis, and neuropathic pain. 2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of tumors.
属性
IUPAC Name |
2-amino-4,6-diethyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-3-11-5-6-12-13(7-11)15(4-2)17(9-19,10-20)16(21)14(12)8-18/h6,11,13,15H,3-5,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFPHKRTMBYYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)

![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070716.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![6-bromo-N'-[1-(4-tert-butylphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6070732.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)
![[1-({1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6070748.png)
![N-[(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6070756.png)